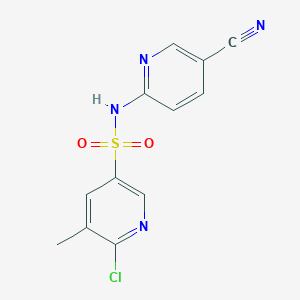![molecular formula C13H11N3O3 B2696411 (8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid CAS No. 1031669-77-8](/img/structure/B2696411.png)
(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid” is a chemical compound. It is a potent NFκB activator and selectively stimulates Toll-like receptor 4 (TLR4) in human and mouse cells .
Synthesis Analysis
The synthesis of this compound involves modifications of the pyrimido [5,4-b]indole scaffold at the carboxamide, N-3, and N-5 positions . The chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines provides an overview of the synthesis methods .Molecular Structure Analysis
The molecular structure of this compound is based on a pyrimido[5,4-b]indole scaffold . Pyrimidopyrimidines or tetra-azanaphthalenes are two fused pyrimidine rings with four possible structural isomers .Chemical Reactions Analysis
The chemical reactions involving this compound are related to the reactivities of the substituents linked to the ring carbon and nitrogen atoms . Synthetic modifications of the pyrimido [5,4-b]indole scaffold revealed differential TLR4 dependent production of NFκB and type I interferon associated cytokines .Wirkmechanismus
Target of Action
The primary target of the compound (8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid is the Toll-like receptor 4 (TLR4) in human and mouse cells . TLR4 is a part of the innate immune system and plays a crucial role in pathogen recognition and activation of innate immunity.
Mode of Action
The compound this compound interacts with its target, TLR4, and selectively stimulates it . This interaction leads to the activation of NFκB, a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .
Result of Action
The result of the action of this compound is the stimulation of the innate immune response . By activating TLR4 and subsequently NFκB, it leads to the production of cytokines that play a crucial role in immune response .
Vorteile Und Einschränkungen Für Laborexperimente
(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has also been extensively studied in preclinical studies and has shown promising results in cancer treatment. However, there are also limitations to using this compound in lab experiments. It has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. In addition, it may have off-target effects that could affect normal cells.
Zukünftige Richtungen
There are several future directions for research on (8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid. One direction is to further study its mechanism of action and identify its molecular targets. Another direction is to test its safety and efficacy in clinical trials. Additionally, there is potential to use this compound in combination with other cancer treatments to enhance their efficacy. Finally, there is potential to use this compound in other diseases that have defects in the DDR pathway, such as neurodegenerative diseases.
Synthesemethoden
(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The synthesis starts with the condensation of 2-amino-6-methyl-4,5,6,7-tetrahydrobenzothiazole with ethyl acetoacetate to form 2-ethyl-6-methyl-4,5,6,7-tetrahydrobenzothiazole-3-carboxylic acid ethyl ester. This intermediate is then reacted with 2-chloro-3-formylquinoline to form 8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indole-3-carboxylic acid ethyl ester. Finally, this intermediate is hydrolyzed to form this compound.
Wissenschaftliche Forschungsanwendungen
(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid has been extensively studied for its potential use in cancer treatment. It has been shown to selectively target cancer cells that have defects in the DDR pathway, which is a common characteristic of many types of cancer. In preclinical studies, this compound has been shown to inhibit the growth of various types of cancer cells, including breast, lung, colon, and ovarian cancer cells. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Eigenschaften
IUPAC Name |
2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-7-2-3-9-8(4-7)11-12(15-9)13(19)16(6-14-11)5-10(17)18/h2-4,6,15H,5H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYJPVGLCQWLQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




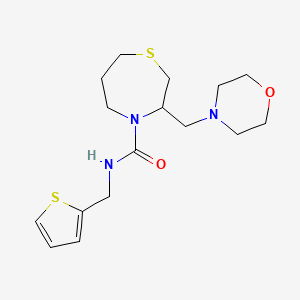
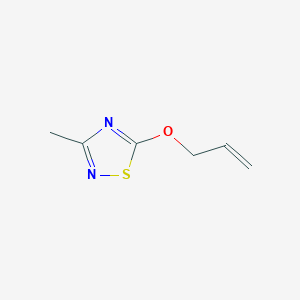
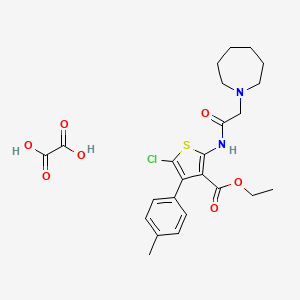
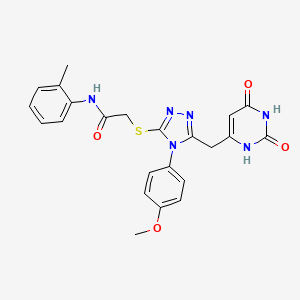
![2,2-Difluoro-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-6-carboxylic acid](/img/structure/B2696342.png)
![N-(3-acetylphenyl)-2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2696343.png)

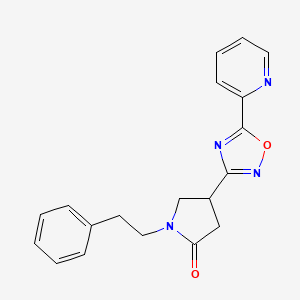
![2-Chloro-N-methyl-N-[[(2S)-5-oxopyrrolidin-2-yl]methyl]acetamide](/img/structure/B2696346.png)
![Tert-butyl 4-[2-[4-(2-methylpropyl)phenyl]propanoyl]piperazine-1-carboxylate](/img/structure/B2696349.png)
